tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate
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Overview
Description
tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate is a complex organic compound that features a tert-butyl group, a phenyl group, and a dioxaborolane moiety
Preparation Methods
The synthesis of tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxaborolane moiety: This can be achieved through the reaction of a boronic acid with pinacol in the presence of a catalyst.
Attachment of the phenyl group: This step involves the coupling of the dioxaborolane intermediate with a phenyl halide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the tert-butyl group: This can be done by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Final assembly: The final step involves the coupling of the intermediate with methylamine to form the carbamate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups using appropriate nucleophiles.
Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of biaryl compounds.
Scientific Research Applications
tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The dioxaborolane moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate can be compared with similar compounds such as:
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a dioxaborolane moiety but differs in the positioning of the tert-butyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group instead of a carbamate.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound includes a pyrazole ring and a piperidine moiety, making it structurally distinct.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[3-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38BNO5/c1-25(2,3)32-24(30)29(8)19-18-23(20-12-10-9-11-13-20)31-22-16-14-21(15-17-22)28-33-26(4,5)27(6,7)34-28/h9-17,23H,18-19H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGJRIZJYPIJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(CCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38BNO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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